N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide typically involves multiple steps. The process begins with the preparation of the 3-chloro-4-ethoxyphenylsulfonyl chloride, which is then reacted with N-cycloheptyl-N~2~-methylglycinamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide for nucleophilic substitution; sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide
- N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide
Uniqueness
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide is unique due to its specific structural features, such as the cycloheptyl group, which may confer distinct biological and chemical properties compared to similar compounds
Properties
Molecular Formula |
C18H27ClN2O4S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-cycloheptylacetamide |
InChI |
InChI=1S/C18H27ClN2O4S/c1-3-25-17-11-10-15(12-16(17)19)26(23,24)21(2)13-18(22)20-14-8-6-4-5-7-9-14/h10-12,14H,3-9,13H2,1-2H3,(H,20,22) |
InChI Key |
RHMIUKNNQNSONU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.